Gallium(III) 2,4-pentanedionate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

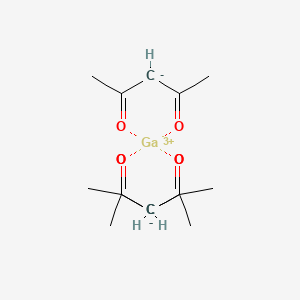

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

gallium;pentane-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H7O2.Ga/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMMRYVXLCAMRNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Ga+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21GaO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14405-43-7 | |

| Record name | Gallium tris(acetylacetonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14405-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Gallium(III) 2,4-pentanedionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of Gallium(III) 2,4-pentanedionate, also known as gallium(III) acetylacetonate (B107027) or Ga(acac)₃. This organometallic compound serves as a crucial precursor in materials science and is under investigation for its potential therapeutic applications. This document consolidates key data on its physical and chemical characteristics, spectroscopic signature, thermal behavior, and relevant experimental protocols.

Core Chemical and Physical Properties

This compound is a coordination complex where a central gallium atom in the +3 oxidation state is chelated by three 2,4-pentanedionate (acetylacetonate) ligands. It typically presents as a white to pale yellow crystalline powder.[1][2][3] Its monoclinic crystal structure is isomorphous with other octahedral tris(acetylacetonate) complexes.[4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₅H₂₁GaO₆ | [5] |

| Molecular Weight | 367.05 g/mol | [5] |

| CAS Number | 14405-43-7 | [4][6] |

| Appearance | White to pale yellow crystalline powder | [1][2][3] |

| Melting Point | 196-198 °C (decomposes) | [7][8][9] |

| Boiling Point | 140 °C at 10 mmHg (sublimes) | [3][9] |

| Density | 1.42 g/cm³ | [2][4] |

| Solubility | Insoluble in water. Soluble in organic solvents such as ethanol (B145695), acetone, and toluene. | [4][7][8] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the characterization and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the ligand environment around the gallium center. As gallium-69 (B82052) and gallium-71 (B576915) are quadrupolar nuclei, broadening of adjacent proton and carbon signals can be expected.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| Data not available in search results | - | Methyl protons (-CH₃) | [1][10] |

| Data not available in search results | - | Methine proton (-CH=) | [1][10] |

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Reference |

| Data not available in search results | Methyl carbon (-CH₃) | [1][10] |

| Data not available in search results | Methine carbon (-CH=) | [1][10] |

| Data not available in search results | Carbonyl carbon (C=O) | [1][10] |

Note: Specific chemical shift values were not available in the provided search results. Researchers are advised to consult spectral databases such as those from Sigma-Aldrich for experimental spectra.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for confirming the coordination of the acetylacetonate ligand to the gallium ion. The vibrational modes of the C=O and C=C bonds in the chelate ring are particularly informative.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

| ~1573 | C=O stretching | [11] |

| ~1523 | C=C stretching | [11] |

| Further assignments available in cited literature | [5][12] |

Thermal Properties

The thermal stability of this compound is a critical parameter for its application as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD).

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine its decomposition profile. Decomposition of this compound generally begins at temperatures above 200 °C.[13] In the presence of oxygen, it decomposes to form gallium oxide (Ga₂O₃) at around 300-400°C.[14]

Table 5: Thermal Analysis Data for this compound

| Analysis Technique | Observation | Temperature Range (°C) | Reference |

| TGA/DSC | Onset of decomposition | >200 | [13] |

| TGA (in oxygen) | Decomposition to Ga₂O₃ | ~300-400 | [14] |

Note: Detailed TGA/DSC curves with specific weight loss percentages at different stages were not available in the search results.

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure based on the reaction of a gallium salt with acetylacetone (B45752).

Objective: To synthesize this compound.

Materials:

-

Gallium(III) nitrate (B79036) hydrate (B1144303) (Ga(NO₃)₃·xH₂O)

-

2,4-pentanedione (acetylacetone, Hacac)

-

Ammonia (B1221849) solution (NH₃·H₂O)

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve a stoichiometric amount of Gallium(III) nitrate hydrate in deionized water.

-

In a separate beaker, dissolve a 3-molar excess of 2,4-pentanedione in ethanol.

-

Slowly add the gallium nitrate solution to the acetylacetone solution with constant stirring.

-

Gradually add ammonia solution dropwise to the mixture to raise the pH and facilitate the deprotonation of acetylacetone and the formation of the complex. The formation of a white precipitate should be observed.

-

Continue stirring the reaction mixture at room temperature for several hours to ensure complete reaction.

-

Collect the white precipitate by vacuum filtration.

-

Wash the precipitate with deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials and byproducts.

-

Dry the resulting white powder, this compound, in a desiccator or under vacuum.

Workflow Diagram for Synthesis:

Caption: Workflow for the synthesis of this compound.

Atomic Layer Deposition (ALD) of Gallium Oxide (Ga₂O₃) Thin Films

This is a representative protocol for the deposition of Ga₂O₃ thin films using Ga(acac)₃ as the gallium precursor.

Objective: To deposit a thin film of gallium oxide on a substrate using ALD.

Materials and Equipment:

-

This compound (Ga(acac)₃)

-

Ozone (O₃) or deionized water as the oxygen source

-

Substrates (e.g., silicon wafers, glass)

-

Atomic Layer Deposition (ALD) reactor

Procedure:

-

Load the substrates into the ALD reactor chamber.

-

Heat the Ga(acac)₃ precursor to its sublimation temperature (e.g., 160 °C) to ensure adequate vapor pressure.

-

Heat the substrates to the desired deposition temperature (e.g., 250-400 °C).

-

Introduce the vaporized Ga(acac)₃ into the reactor chamber in a controlled pulse, allowing it to adsorb onto the substrate surface.

-

Purge the reactor with an inert gas (e.g., nitrogen) to remove any unreacted precursor and byproducts.

-

Introduce the oxygen source (e.g., ozone or water vapor) into the chamber in a controlled pulse to react with the adsorbed gallium precursor, forming a layer of Ga₂O₃.

-

Purge the reactor again with the inert gas to remove any unreacted oxygen source and byproducts.

-

Repeat this cycle of precursor pulse, purge, oxygen source pulse, and purge to grow the film to the desired thickness.

Workflow Diagram for ALD:

Caption: A typical cycle for the Atomic Layer Deposition of Ga₂O₃.

Applications in Drug Development: Anticancer Mechanism

Gallium-containing compounds, including complexes derived from Ga(acac)₃, have shown promise as anticancer agents. Their mechanism of action is primarily linked to the disruption of iron metabolism in cancer cells, which have a high demand for iron to support their rapid proliferation.

The anticancer activity of gallium arises from its ability to act as an iron mimetic.[1][15] Gallium(III) shares similar ionic radius and coordination chemistry with iron(III), allowing it to bind to transferrin, the primary iron transport protein in the blood. This gallium-transferrin complex can then interact with transferrin receptors, which are often overexpressed on the surface of cancer cells, leading to the uptake of gallium.

Once inside the cell, gallium disrupts iron-dependent pathways. A key target is ribonucleotide reductase, an iron-dependent enzyme essential for DNA synthesis and repair. By displacing iron from this enzyme, gallium inhibits its activity, leading to cell cycle arrest and apoptosis.[1] Furthermore, gallium can interfere with mitochondrial function and induce the production of reactive oxygen species (ROS), further contributing to cellular damage and programmed cell death.[10]

Signaling Pathway Diagram for Anticancer Activity of Gallium Compounds:

Caption: Anticancer signaling pathway of gallium compounds.

This guide provides a foundational understanding of the chemical properties of this compound for researchers and professionals in drug development and materials science. Further detailed characterization and protocol optimization are encouraged for specific applications.

References

- 1. Gallium(III) acetylacetonate | C15H21GaO6 | CID 16717626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. arxiv.org [arxiv.org]

- 3. 乙酰丙酮镓(III) 99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. strem.com [strem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | 14405-43-7 [amp.chemicalbook.com]

- 8. researcherslinks.com [researcherslinks.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Growth of gallium oxide thin films from gallium acetylacetonate by atomic layer epitaxy | Semantic Scholar [semanticscholar.org]

- 12. Growth of gallium oxide thin films from gallium acetylacetonate by atomic layer epitaxy - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. indium.com [indium.com]

- 14. Vapor–solid–solid growth dynamics in GaAs nanowires - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

- 15. Atomic Layer Deposition of Ga2O3 Films Using Trimethylgallium and Ozone | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Synthesis and Purification of Gallium(III) Acetylacetonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Gallium(III) acetylacetonate (B107027) (Ga(acac)₃), a key organometallic precursor with applications in materials science and as a potential component in drug delivery systems. This document details established synthesis protocols, purification methodologies, and characterization data to support researchers in obtaining high-purity Ga(acac)₃.

Synthesis of Gallium(III) Acetylacetonate

The synthesis of Ga(acac)₃ typically involves the reaction of a gallium(III) salt with acetylacetone (B45752) (Hacac) in the presence of a base to facilitate the deprotonation of the acetylacetone and subsequent complexation with the gallium ion. While various gallium precursors can be used, this guide will focus on a common and effective method analogous to the synthesis of similar metal acetylacetonates (B15086760).

General Reaction Pathway

The overall reaction for the synthesis of Ga(acac)₃ can be represented as:

Ga³⁺ + 3 CH₃COCH₂COCH₃ ⇌ Ga(C₅H₇O₂)₃ + 3 H⁺

To drive the equilibrium towards the product, a base is added to neutralize the liberated protons.

Caption: Generalized reaction for the formation of Ga(acac)₃.

Experimental Protocol: Synthesis from Gallium(III) Hydroxide (B78521) Precursor

This protocol is adapted from a well-established method for the synthesis of analogous metal acetylacetonates, which ensures a high yield and purity of the final product.[1]

Materials:

-

Gallium(III) salt (e.g., Gallium(III) nitrate (B79036) hydrate, Gallium(III) chloride)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH), 20% aqueous solution

-

Acetylacetone (CH₃COCH₂COCH₃), distilled

-

Deionized water

-

Ethanol

Procedure:

-

Preparation of Gallium(III) Hydroxide:

-

Dissolve a stoichiometric amount of a soluble gallium(III) salt in deionized water.

-

Slowly add a 20% aqueous solution of KOH or NaOH with constant stirring to precipitate gelatinous white gallium(III) hydroxide (Ga(OH)₃).

-

Continue the addition of the base until the pH of the solution is approximately 8.

-

Filter the precipitate using a Buchner funnel and wash thoroughly with deionized water to remove any residual salts.

-

-

Reaction with Acetylacetone:

-

Transfer the freshly prepared, moist Ga(OH)₃ precipitate to a beaker.

-

Add a stoichiometric amount of distilled acetylacetone dropwise while stirring continuously. A slight excess of acetylacetone can be used to ensure complete reaction.

-

Gently heat the mixture to approximately 50°C on a hot plate with constant stirring for 15-30 minutes. A yellowish-white crystalline compound of Ga(acac)₃ will form.

-

-

Isolation of Crude Product:

-

Allow the reaction mixture to cool to room temperature and then place it in an ice-water bath for 15-20 minutes to maximize precipitation.

-

Filter the crystalline product using a Buchner funnel.

-

Wash the collected crystals with small portions of cold deionized water and then with a small amount of cold ethanol.

-

Dry the crude Ga(acac)₃ in a vacuum desiccator over a suitable drying agent (e.g., fused CaCl₂).

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Ga(acac)₃.

Purification of Gallium(III) Acetylacetonate

To achieve the high purity required for applications in drug development and materials science, the crude Ga(acac)₃ must be purified. The most common and effective methods are recrystallization and sublimation.

Recrystallization

Recrystallization is a technique used to purify solids based on differences in solubility. The crude product is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution.[2][3][4][5][6]

2.1.1. Experimental Protocol: Recrystallization

Solvent Selection: The choice of solvent is critical for successful recrystallization. Ga(acac)₃ is soluble in many organic solvents.[7][8] A good solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures. A mixed solvent system can also be effective.

Procedure:

-

Place the crude Ga(acac)₃ in an Erlenmeyer flask.

-

Add a minimal amount of a suitable hot solvent (e.g., ethanol, acetone, or a mixture such as ethanol/water) to just dissolve the solid.[8]

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, and the mixture is briefly boiled.

-

Hot filter the solution by gravity to remove any insoluble impurities and activated charcoal.

-

Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.

-

Further cool the solution in an ice bath to maximize the yield of the purified crystals.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Sublimation

Sublimation is a purification technique where a solid is heated under vacuum, causing it to transition directly into the gas phase without passing through a liquid phase. The gaseous compound then condenses back into a solid on a cold surface, leaving non-volatile impurities behind. This method is particularly effective for obtaining very high-purity materials.[9]

2.2.1. Experimental Protocol: Vacuum Sublimation

Apparatus: A standard laboratory sublimation apparatus consisting of a vessel to hold the crude material, a cold finger for condensation, and a connection to a vacuum pump.

Procedure:

-

Place the crude, dry Ga(acac)₃ in the bottom of the sublimation apparatus.

-

Assemble the apparatus and connect it to a high-vacuum line.

-

Evacuate the system to a pressure of approximately 10 mmHg.

-

Once a stable vacuum is achieved, begin to cool the cold finger (e.g., with circulating cold water).

-

Gently heat the bottom of the apparatus containing the crude Ga(acac)₃ to approximately 140°C.

-

The Ga(acac)₃ will sublime and deposit as pure crystals on the cold finger.

-

After the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.

-

Carefully vent the apparatus and collect the purified Ga(acac)₃ crystals from the cold finger.

Purification Workflow Diagram

Caption: Purification methods for Ga(acac)₃.

Data Presentation: Synthesis and Purification Comparison

| Method | Starting Materials | Key Conditions | Yield | Purity | Melting Point (°C) | Reference |

| Synthesis (Analogous to Al(acac)₃) | Gallium(III) Hydroxide, Acetylacetone | Reaction at 50°C | High (e.g., >90%) | Crude | 194.5 - 196 | [1] |

| Recrystallization | Crude Ga(acac)₃ | Hot solvent (e.g., ethanol), slow cooling | Variable (depends on crude purity) | Improved | Sharper range, e.g., 196-198 | [7] |

| Vacuum Sublimation | Crude Ga(acac)₃ | 140°C, 10 mmHg | High recovery | High Purity (e.g., 99.99%) | 196-198 | [9] |

Characterization of Purified Ga(acac)₃

The identity and purity of the synthesized Ga(acac)₃ can be confirmed by various analytical techniques.

Physical Properties

-

Appearance: White to off-white crystalline powder.[8]

-

Molecular Formula: C₁₅H₂₁GaO₆.[10]

-

Molecular Weight: 367.05 g/mol .[10]

-

Melting Point: 196-198 °C (decomposes).[7]

Spectroscopic Data

4.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of Ga(acac)₃ in a suitable deuterated solvent (e.g., CDCl₃) provides characteristic signals for the acetylacetonate ligand.

-

¹H NMR (CDCl₃):

-

δ ~5.3 ppm (s, 3H, -CH=)

-

δ ~2.0 ppm (s, 18H, -CH₃)

-

4.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum further confirms the structure of the complex.

-

¹³C NMR (CDCl₃):

-

δ ~190 ppm (C=O)

-

δ ~100 ppm (-CH=)

-

δ ~27 ppm (-CH₃)

-

4.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of Ga(acac)₃ shows characteristic vibrational bands for the coordinated acetylacetonate ligand.

-

Key FTIR Peaks (cm⁻¹):

-

~1570-1590 cm⁻¹ (C=O stretching)

-

~1520-1540 cm⁻¹ (C=C stretching)

-

~450-490 cm⁻¹ (Ga-O stretching)

-

This guide provides a foundational understanding and practical protocols for the synthesis and purification of high-purity Gallium(III) acetylacetonate. Researchers are encouraged to adapt these methods to their specific laboratory conditions and purity requirements.

References

- 1. WO2004056737A1 - Process for the preparation of metal acetylacetonates - Google Patents [patents.google.com]

- 2. rubingroup.org [rubingroup.org]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. ionicviper.org [ionicviper.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. indium.com [indium.com]

- 8. 乙酰丙酮镓(III) 99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 9. strem.com [strem.com]

- 10. Gallium(III) acetylacetonate | C15H21GaO6 | CID 16717626 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Crystal Structure of Gallium(III) Acetylacetonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure of Gallium(III) acetylacetonate (B107027), also known as Ga(acac)₃. The information is compiled from crystallographic studies and is intended to be a valuable resource for researchers in materials science, chemistry, and drug development.

Introduction

Gallium(III) acetylacetonate is a coordination complex with the chemical formula Ga(C₅H╇O₂)₃. It consists of a central gallium atom in the +3 oxidation state coordinated to three bidentate acetylacetonate ligands. This compound is a white, crystalline solid soluble in organic solvents and is noted for its stability.[1][2] It serves as a key precursor in the synthesis of various gallium-containing materials, including gallium oxide (Ga₂O₃) and gallium nitride (GaN) thin films and nanomaterials, which have significant applications in electronics and optoelectronics.[1][3][4]

Crystallographic Data

The definitive crystal structure of Gallium(III) acetylacetonate was determined by Dymock and Palenik in 1974 through single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. Key crystallographic data are summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 14.003 (4) Å |

| b | 7.588 (2) Å |

| c | 16.491 (3) Å |

| β | 99.00 (2)° |

| Volume (V) | 1720.2 (7) ų |

| Formula Units per Unit Cell (Z) | 4 |

| Calculated Density | 1.417 g/cm³ |

Table 1: Crystallographic Data for Gallium(III) Acetylacetonate.

Molecular Structure and Bonding

The gallium atom in Ga(acac)₃ is octahedrally coordinated to the six oxygen atoms of the three acetylacetonate ligands. This arrangement results in a molecule with D₃ symmetry. The average gallium-oxygen (Ga-O) bond length has been determined to be 1.952 (6) Å.

Experimental Protocols

Synthesis of Gallium(III) Acetylacetonate

A general and effective method for the synthesis of Gallium(III) acetylacetonate is through the reaction of a gallium(III) salt with acetylacetone (B45752) in the presence of a base. The following protocol is based on established methods for the synthesis of metal acetylacetonates.

Materials:

-

Gallium(III) chloride (GaCl₃)

-

Acetylacetone (Hacac)

-

Sodium hydroxide (B78521) (NaOH) or ammonia (B1221849) (NH₃) solution

-

Methanol

-

Distilled water

Procedure:

-

Preparation of Gallium Hydroxide: A solution of gallium(III) chloride in distilled water is prepared. To this solution, a stoichiometric amount of a base, such as sodium hydroxide or ammonia solution, is added dropwise with stirring to precipitate gallium(III) hydroxide (Ga(OH)₃). The precipitate is then washed thoroughly with distilled water to remove any soluble impurities.

-

Reaction with Acetylacetone: The freshly prepared gallium(III) hydroxide is suspended in a minimal amount of water or methanol. A slight excess of acetylacetone is then added to the suspension with vigorous stirring.

-

Heating and Dissolution: The reaction mixture is gently heated to facilitate the reaction between gallium(III) hydroxide and acetylacetone. The solid hydroxide will gradually dissolve as the Ga(acac)₃ complex is formed.

-

Isolation of Crude Product: Upon complete dissolution, the solution is cooled to room temperature and then further chilled in an ice bath to induce crystallization of the Gallium(III) acetylacetonate. The resulting white crystalline solid is collected by filtration.

-

Purification by Recrystallization: The crude product is purified by recrystallization from a suitable solvent, such as hot methanol. The solid is dissolved in a minimum amount of boiling methanol, and the solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the yield of pure crystals. The purified crystals are then collected by filtration and dried.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of Gallium(III) acetylacetonate involves the following key steps:

Procedure:

-

Crystal Selection: A single crystal of Ga(acac)₃ of suitable size and quality is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. X-ray diffraction data are collected by rotating the crystal and recording the diffraction pattern at various orientations.

-

Structure Solution: The collected diffraction data are processed to determine the unit cell parameters and space group. The positions of the atoms within the asymmetric unit are determined using direct methods or Patterson methods.

-

Structure Refinement: The initial structural model is refined using least-squares methods to obtain the final atomic coordinates, bond lengths, and bond angles.

Logical Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow for the synthesis and crystallographic analysis of Gallium(III) acetylacetonate.

References

Navigating the Solubility of Gallium(III) Acetylacetonate in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide is intended for researchers, scientists, and professionals in drug development and materials science who utilize Gallium(III) acetylacetonate (B107027) (Ga(acac)₃). It provides a comprehensive overview of the solubility characteristics of Ga(acac)₃ in organic solvents, outlines a detailed experimental protocol for determining solubility, and offers a framework for the systematic presentation of solubility data.

Executive Summary

Gallium(III) acetylacetonate, a key precursor in various chemical syntheses and deposition techniques, is widely noted for its solubility in a range of organic solvents. This property is crucial for its application in solution-based processes. This document consolidates available qualitative solubility information and presents a standardized methodology for quantitative solubility determination, addressing a notable gap in currently available public domain data.

Qualitative Solubility Overview

Ga(acac)₃ is consistently reported as a white to off-white crystalline solid that is soluble in organic solvents.[1][2] This general solubility is a key feature highlighted in its use for fabricating thin films and nanomaterials.[1] Specific organic solvents frequently mentioned as effective for dissolving Ga(acac)₃ include:

While its solubility in organic media is well-established, Ga(acac)₃ is reported to be insoluble or only partly miscible in water.[3][4]

Quantitative Solubility Data

A thorough review of scientific literature and technical data sheets reveals a significant lack of specific quantitative data on the solubility of Ga(acac)₃ in various organic solvents (e.g., in g/L, mol/L) at specified temperatures. To facilitate further research and application development, this guide provides a standardized table format for researchers to document their own findings.

Table 1: Solubility of Ga(acac)₃ in Various Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Observations |

| e.g., Toluene | 25 | Data to be determined | Data to be determined | e.g., Clear, colorless solution |

| e.g., Ethanol | 25 | Data to be determined | Data to be determined | e.g., Slight warming required |

| e.g., Acetone | 25 | Data to be determined | Data to be determined | |

| e.g., Dichloromethane | 25 | Data to be determined | Data to be determined | |

| e.g., Tetrahydrofuran | 25 | Data to be determined | Data to be determined |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of Ga(acac)₃ solubility in an organic solvent, based on the widely accepted "shake flask method". This method is suitable for determining the equilibrium solubility of a compound.

4.1 Materials and Equipment

-

Gallium(III) acetylacetonate (Ga(acac)₃), high purity

-

Selected organic solvent(s), analytical grade

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Screw-capped vials or flasks

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Spectrophotometer (UV-Vis) or other suitable analytical instrument for concentration measurement

4.2 Procedure

-

Preparation of Saturated Solution: a. Add an excess amount of Ga(acac)₃ to a known volume of the selected organic solvent in a screw-capped vial. The presence of undissolved solid is essential to ensure saturation. b. Tightly seal the vial to prevent solvent evaporation. c. Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature. d. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Sample Collection and Preparation: a. After the equilibration period, cease agitation and allow the undissolved solid to settle. b. Carefully withdraw a known volume of the supernatant using a pipette. To avoid drawing up solid particles, immediately filter the solution using a syringe filter into a clean, dry volumetric flask. c. Dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Concentration Analysis: a. Prepare a series of standard solutions of Ga(acac)₃ of known concentrations in the same solvent. b. Measure the absorbance (or other analytical signal) of the standard solutions using a spectrophotometer at the wavelength of maximum absorbance for Ga(acac)₃. c. Generate a calibration curve by plotting absorbance versus concentration. d. Measure the absorbance of the diluted sample solution. e. Determine the concentration of Ga(acac)₃ in the diluted sample by using the calibration curve.

-

Calculation of Solubility: a. Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor. b. Express the solubility in the desired units (e.g., g/L or mol/L). The molar mass of Ga(acac)₃ is approximately 367.05 g/mol .

4.3 Visualization of Experimental Workflow

Caption: Workflow for Determining the Solubility of Ga(acac)₃.

Conclusion

While the qualitative solubility of Gallium(III) acetylacetonate in common organic solvents is well-documented, a gap exists in the availability of precise quantitative data. This guide provides a framework for researchers to systematically determine and document the solubility of Ga(acac)₃, thereby enabling more precise control over solution-based applications. The provided experimental protocol offers a standardized approach to generating reliable and comparable solubility data, which will be invaluable to the scientific and industrial communities.

References

Thermal Decomposition of Gallium(III) 2,4-pentanedionate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermal decomposition of Gallium(III) 2,4-pentanedionate, also known as Ga(acac)3. Understanding the thermal stability and decomposition pathway of this organometallic compound is critical for its application in various fields, including materials science for the synthesis of gallium-containing materials such as gallium oxide (Ga2O3) thin films, nanowires, and nanoneedles.[1][2][3][4]

Core Data Summary

The thermal behavior of this compound is characterized by a complex process of melting and decomposition that occurs over a range of temperatures. The final solid residue upon heating in an oxygen-containing atmosphere is gallium oxide (Ga2O3).[1][5][6] Several studies have investigated its thermal properties, and the key quantitative data are summarized in the table below.

| Parameter | Value | Method | Atmosphere | Reference |

| Melting Point | 196-198 °C (with decomposition) | Not specified (lit.) | Not specified | [2][3][4][7] |

| Decomposition Onset | ~300 °C | Not specified | Oxygen | [1] |

| Decomposition Range | 300-400 °C | Not specified | Oxygen | [8] |

| Multi-step Decomposition | 150-310 °C | Non-isothermal TGA/DTA | Static Air | [5][6] |

| Isothermal Decomposition | 160, 170, 180, 190 °C | Isothermal TGA | Static Air | [9][10] |

Experimental Protocols

The characterization of the thermal decomposition of this compound is primarily conducted using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The following is a generalized experimental protocol based on methodologies cited in the literature.[9][10]

Objective: To determine the thermal decomposition profile of this compound.

Instrumentation:

-

Thermogravimetric Analyzer (TGA), for example, a Perkin-Elmer TGA-7.[9]

-

Differential Thermal Analyzer (DTA)

Sample Preparation:

-

This compound (Aldrich Ltd) is used as received, without further purification.[9][10]

-

A precise amount of the sample (e.g., 10 ± 0.1 mg) is placed into the sample pan of the TGA instrument.[10]

Thermogravimetric Analysis (TGA) - Non-Isothermal:

-

The sample is heated from ambient temperature up to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[10]

-

The analysis is performed under a controlled atmosphere, typically static air, to observe the decomposition into gallium oxide.[5][6]

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve plots the percentage of weight loss versus temperature, indicating the temperatures at which decomposition events occur.

Differential Thermal Analysis (DTA):

-

DTA is often performed simultaneously with TGA.

-

The temperature difference between the sample and an inert reference is measured as a function of temperature.

-

The DTA curve reveals endothermic and exothermic events, such as melting and decomposition. A sudden collapse in the TGA curve is often accompanied by an endothermic peak in the DTA curve, which can be attributed to simultaneous melting and volatilization.[10]

Isothermal Analysis:

-

For kinetic studies, isothermal decomposition experiments are conducted.

-

The sample is rapidly heated to a specific isothermal operating temperature (e.g., 160, 170, 180, or 190 °C) and held at that temperature for a period of time.[9][10]

-

The mass loss is recorded as a function of time at a constant temperature.

-

These experiments are repeated at several different temperatures to determine the kinetics of the decomposition process.[9][10]

Visualizations

Experimental Workflow for Thermal Analysis

References

- 1. indium.com [indium.com]

- 2. This compound | 14405-43-7 [chemicalbook.com]

- 3. This compound, 99.99% (metals basis) 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound | 14405-43-7 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chemicalbook.com [chemicalbook.com]

- 8. indium.com [indium.com]

- 9. staff.najah.edu [staff.najah.edu]

- 10. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Gallium(III) Acetylacetonate (B107027): Ga(acac)₃

This technical guide provides a comprehensive overview of the chemical properties and applications of Gallium(III) acetylacetonate, commonly abbreviated as Ga(acac)₃.

Molecular and Chemical Properties

Gallium(III) acetylacetonate is a coordination complex consisting of a central gallium atom in the +3 oxidation state coordinated to three acetylacetonate (acac) ligands.[1][2][3] It is a white, crystalline solid that is soluble in organic solvents.[2][4]

Data Presentation: Molecular and Physical Properties of Ga(acac)₃

| Property | Value |

| Chemical Formula | Ga(C₅H₇O₂)₃ or C₁₅H₂₁GaO₆[1][2][5][6][7] |

| Molecular Weight | 367.05 g/mol [1][2][6][7] |

| Appearance | White crystalline powder[2][8] |

| Density | 1.42 g/cm³[1] |

| Melting Point | 196–198 °C[2][8] |

| CAS Number | 14405-43-7[6][7] |

Applications in Materials Science

Ga(acac)₃ is primarily utilized as a precursor in materials science for the fabrication of gallium-containing thin films and nanomaterials through techniques such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).[9][10] These materials, including gallium oxide (Ga₂O₃) and gallium nitride (GaN), are critical components in semiconductor manufacturing for electronic and optoelectronic devices like LEDs and transistors.[9]

Experimental Protocols

Detailed methodologies for the application of Ga(acac)₃ in thin film deposition are outlined below.

3.1. Aerosol-Assisted Chemical Vapor Deposition (AACVD) for Tin-Doped Gallium Oxide Thin Films

This method is employed for the growth of tin-doped Ga₂O₃ thin films.

-

Precursor Solution Preparation: A solution is prepared by dissolving 0.3 g of Ga(acac)₃ and varying concentrations (0 to 5 mol %) of butyltin trichloride (B1173362) in 20 mL of dry methanol.[2]

-

Atomization: The precursor solution is atomized using a piezoelectric ultrasonic humidifier to create an aerosol.[2]

-

Deposition: The aerosol is transported to a heated quartz substrate (maintained at 450 °C) using a nitrogen carrier gas at a flow rate of 0.5 L/min.[2] The Ga(acac)₃ and tin precursor decompose on the hot surface to form a tin-doped Ga₂O₃ thin film.[2]

3.2. Mist Chemical Vapor Deposition (Mist-CVD) for α-Ga₂O₃ Thin Films

This technique is used to grow α-Ga₂O₃ thin films on a c-plane sapphire substrate.

-

Precursor Solution Preparation: Ga(acac)₃ is dissolved in a mixture of deionized water and hydrochloric acid (HCl).[5] The concentration of the Ga(acac)₃ solution can range from 20 to 100 mM.[5]

-

Mist Generation and Transport: The solution is atomized to form a fine mist, which is then transported by a carrier gas to the deposition chamber.

-

Deposition: The mist containing the Ga(acac)₃ precursor is directed onto the heated sapphire substrate, leading to the growth of an α-Ga₂O₃ thin film.[1][5] The presence of HCl is noted to improve the surface roughness of the films under certain conditions.[1]

3.3. Atomic Layer Deposition (ALD) of Gallium Oxide Thin Films

ALD is a technique that allows for the precise, layer-by-layer deposition of thin films.

-

Precursors: Ga(acac)₃ is used as the gallium precursor, and either water or ozone is used as the oxygen source.

-

Deposition Cycle: The ALD process consists of sequential, self-limiting surface reactions.

-

The Ga(acac)₃ precursor is introduced into the reactor and chemisorbs onto the substrate surface.

-

The reactor is purged with an inert gas to remove any unreacted precursor and byproducts.

-

The oxygen source (water or ozone) is pulsed into the reactor, reacting with the surface-bound gallium species to form a layer of gallium oxide.

-

The reactor is purged again to remove byproducts.

-

-

Growth: This cycle is repeated to grow a film of the desired thickness. The growth rate for the Ga(acac)₃ process is approximately 0.22 Å/cycle within a temperature window of 350–375 °C.[11]

Biological Signaling Pathways

Based on available scientific literature, Gallium(III) acetylacetonate is not known to be directly involved in biological signaling pathways. Its primary applications are in the field of materials science. Professionals in drug development should note the lack of data in this area, which suggests a low probability of direct interaction with known biological signaling cascades.

Visualizations of Experimental Workflows

Diagram 1: Aerosol-Assisted Chemical Vapor Deposition (AACVD) Workflow

Caption: Workflow for the synthesis of tin-doped gallium oxide thin films using AACVD.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Aerosol-Assisted Chemical Vapour Deposition of a Copper Gallium Oxide Spinel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. magritek.com [magritek.com]

- 5. Growth of α-Ga2O3 from Gallium Acetylacetonate under HCl Support by Mist Chemical Vapor Deposition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research Portal [openresearch.surrey.ac.uk]

- 7. WO2004056737A1 - Process for the preparation of metal acetylacetonates - Google Patents [patents.google.com]

- 8. Gallium acetylacetonate - Wikipedia [en.wikipedia.org]

- 9. nanorh.com [nanorh.com]

- 10. americanelements.com [americanelements.com]

- 11. pubs.acs.org [pubs.acs.org]

Gallium(III) 2,4-pentanedionate safety data sheet

An In-depth Technical Guide to the Safety of Gallium(III) 2,4-pentanedionate

This guide provides a comprehensive overview of the safety information for this compound (CAS No. 14405-43-7), also known as Gallium(III) acetylacetonate (B107027). The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough understanding for researchers, scientists, and professionals in drug development.

Chemical Identification

This compound is a coordination complex used in research for Gallium-containing materials and as a precursor for thin-film deposition.[1][2]

| Identifier | Value |

| Product Name | This compound[3][4] |

| Synonyms | Gallium(III) acetylacetonate, Ga(acac)3[4] |

| CAS Number | 14405-43-7[3][4] |

| EC Number | 238-377-0[4] |

| Molecular Formula | C15H21GaO6[4] |

| Molecular Weight | 367.05 g/mol [4][5] |

Hazard Identification and GHS Classification

This chemical is considered hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200).[3] The GHS classification indicates it is harmful if ingested, inhaled, or in contact with skin, causes significant irritation, and is a suspected carcinogen.[3][6][7]

Table 2.1: GHS Classification Summary

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4[3][6] |

| Acute Toxicity, Dermal | Category 4[3][6] |

| Acute Toxicity, Inhalation | Category 4[3][6] |

| Skin Corrosion/Irritation | Category 2[3][6] |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A[3][8] |

| Carcinogenicity | Category 2[3][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system)[3] |

Hazard Statements:

-

H302: Harmful if swallowed.[7]

-

H312: Harmful in contact with skin.[7]

-

H332: Harmful if inhaled.[7]

-

H335: May cause respiratory irritation.[8]

-

H351: Suspected of causing cancer.[7]

Precautionary Statements: Users must obtain special instructions before use and should not handle the substance until all safety precautions have been read and understood.[3][4] Key precautions include washing thoroughly after handling, avoiding breathing dust, using only in well-ventilated areas, and wearing protective gloves, clothing, and eye/face protection.[3][4][7] Store containers tightly closed in a well-ventilated, locked-up place.[4]

Toxicological Information

The primary toxicological concerns are acute toxicity, irritation, and potential carcinogenicity.[3][6] While classified as Category 4 for acute toxicity, specific LD50 or LC50 data are not provided in the reviewed safety data sheets. Gallium itself is known to be poisonous to nerves and muscles and can cause kidney damage.[9]

Table 3.1: Summary of Toxicological Hazards

| Effect | Description |

| Acute Effects | Harmful if swallowed, in contact with skin, or inhaled.[3] Ingestion may cause irritation of the mouth and stomach, leading to nausea, vomiting, and dizziness.[9] |

| Skin Contact | Causes skin irritation.[3] Prolonged contact may lead to inflammation, redness, and swelling.[9] |

| Eye Contact | Causes serious eye irritation, including redness and tearing.[3][9] |

| Inhalation | May cause respiratory irritation.[3] High concentrations can be harmful.[9] |

| Chronic Effects | Suspected of causing cancer.[3][6] May cause a non-allergenic condition known as reactive airways dysfunction syndrome (RADS) after high-level exposure.[9] |

| Neurotoxicity | At high doses, the material may be neurotoxic.[9] |

Experimental Protocols

The hazard classifications and toxicological information presented in Safety Data Sheets are derived from standardized experimental studies (e.g., OECD Guidelines for the Testing of Chemicals). However, the SDS documents themselves do not provide detailed methodologies of the specific experiments conducted on this substance. The protocols for determining classifications such as acute toxicity (oral, dermal, inhalation), skin and eye irritation, and carcinogenicity involve established animal testing or in-vitro models as mandated by regulatory bodies.

First-Aid and Emergency Protocols

Prompt and appropriate first aid is critical in case of exposure. Ensure eyewash stations and safety showers are close to the workstation.[3][6]

General Advice: If symptoms persist, consult a physician.[6][10]

-

Inhalation: Remove the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention if symptoms occur.[6][10]

-

Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes.[6][10] Remove contaminated clothing and wash it before reuse.[4] If skin irritation persists, consult a physician.[6]

-

Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[4][10] Continue rinsing and consult a physician.[10]

-

Ingestion: Rinse mouth with water.[4][10] Never give anything by mouth to an unconscious person.[10] Get medical attention if symptoms occur.[6]

Handling, Storage, and Disposal

-

Handling: Handle in accordance with good industrial hygiene and safety practices.[3] Use only in a well-ventilated area, preferably under a chemical hood.[4] Avoid contact with skin, eyes, and clothing, and avoid breathing dust.[4][6] Do not eat, drink, or smoke when using this product.[4]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][6][10] Store locked up and away from incompatible materials such as oxidizing agents.[4][9]

-

Disposal: Waste is considered hazardous and must be disposed of in accordance with local, regional, and national regulations.[3][6] Offer surplus and non-recyclable solutions to a licensed disposal company.[10]

Physical and Chemical Properties

Table 7.1: Physicochemical Data

| Property | Value |

| Physical State | Solid, Powder[3][4] |

| Appearance | White to pale yellow[4] |

| Odor | Odorless[3] |

| Melting Point | 196 - 198 °C (decomposes)[3][4] |

| Boiling Point | No information available[3] |

| Flash Point | No information available[3] |

| Density | 1.42 g/cm³[2][4] |

| Solubility | Soluble in organic solvents; not soluble in water[1] |

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]

-

Specific Hazards: Not considered a significant fire risk, but containers may burn.[7] Hazardous decomposition products include carbon monoxide, carbon dioxide, and Gallium oxide.[3]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][10]

References

- 1. indium.com [indium.com]

- 2. This compound, 99.99% 14405-43-7 | Otto Chemie Pvt Ltd | India [ottokemi.com]

- 3. fishersci.com [fishersci.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Gallium(III) acetylacetonate | C15H21GaO6 | CID 16717626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. canbipharm.com [canbipharm.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. nrm-inc.co.jp [nrm-inc.co.jp]

An In-depth Technical Guide on the Vapor Pressure of Ga(acac)₃ for CVD/ALD Precursor Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vapor pressure characteristics of gallium(III) acetylacetonate (B107027) (Ga(acac)₃), a critical precursor for thin film deposition techniques such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). An accurate understanding and control of the precursor's vapor pressure are paramount for achieving reproducible and high-quality film growth. This document collates available data on the vapor pressure of Ga(acac)₃, details the experimental methodologies for its determination, and presents a logical workflow for vapor pressure measurement.

Quantitative Vapor Pressure Data

The vapor pressure of Ga(acac)₃ is a key parameter that dictates its transport characteristics in a deposition system. The relationship between temperature and vapor pressure is described by the Clausius-Clapeyron equation, which relates the vapor pressure of a substance to its heat of vaporization or sublimation.

A study by Arthur John Massey provides crucial experimental data on the vapor pressure and heat of sublimation of gallium acetylacetonate. The following table summarizes the experimentally determined vapor pressure of Ga(acac)₃ at various temperatures.

| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) x 10³ | Vapor Pressure (mm Hg) | log(P) |

| 120 | 393.15 | 2.543 | 0.035 | -1.456 |

| 125 | 398.15 | 2.512 | 0.055 | -1.260 |

| 130 | 403.15 | 2.480 | 0.085 | -1.071 |

| 135 | 408.15 | 2.450 | 0.125 | -0.903 |

| 140 | 413.15 | 2.420 | 0.180 | -0.745 |

| 145 | 418.15 | 2.391 | 0.260 | -0.585 |

| 150 | 423.15 | 2.363 | 0.370 | -0.432 |

Additionally, another source provides a single-point sublimation data which is a useful reference.

| Temperature (°C) | Pressure (mm Hg) |

| 140 | 10 |

The relationship between the logarithm of the vapor pressure and the inverse of the absolute temperature can be expressed by the following linear equation, derived from the Clausius-Clapeyron equation:

log P = (-ΔH_sub / 2.303R) * (1/T) + C

Where:

-

P is the vapor pressure

-

ΔH_sub is the heat of sublimation

-

R is the ideal gas constant (8.314 J/mol·K)

-

T is the absolute temperature in Kelvin

-

C is a constant

From the experimental data, the heat of sublimation (ΔH_sub) for Ga(acac)₃ was calculated to be 28.4 ± 0.8 kcal/mol .

Experimental Protocols for Vapor Pressure Determination

The determination of the vapor pressure of solid compounds with low volatility, such as Ga(acac)₃, requires sensitive and precise measurement techniques. The most common and reliable methods include the Knudsen Effusion Method and Thermogravimetric Analysis (TGA). The data presented in this guide was obtained using a null-manometer method, a static technique that provides highly accurate measurements.

Null-Manometer Method (as described by Massey)

This static method involves measuring the vapor pressure of the sample directly in an evacuated and sealed system.

Apparatus:

-

Null-Manometer: A key component is a glass U-tube containing a non-volatile, non-reactive confining liquid (in this case, a silicone oil). One arm of the U-tube is connected to the sample bulb, and the other to a controlled-pressure system.

-

Sample Bulb: A vessel containing the purified Ga(acac)₃ sample.

-

Furnace: A well-controlled oven to heat the sample bulb to a precise and uniform temperature.

-

Pressure Measurement System: A high-precision manometer to measure the balancing pressure.

-

Vacuum System: To evacuate the apparatus before the measurement.

Procedure:

-

Sample Preparation: A sample of purified Ga(acac)₃ is placed in the sample bulb. The entire apparatus is then sealed and evacuated to a high vacuum to remove any residual gases.

-

Heating: The sample bulb is heated in the furnace to the desired temperature. The temperature is carefully controlled and monitored.

-

Equilibrium: The system is allowed to reach thermal equilibrium, at which point the vapor pressure of the Ga(acac)₃ in the sample bulb is constant.

-

Pressure Balancing: The pressure in the external arm of the null-manometer is adjusted until the levels of the confining liquid in both arms of the U-tube are equal. This indicates that the pressure exerted by the vapor of the sample is balanced by the externally applied pressure.

-

Measurement: The balancing pressure is recorded from the external manometer.

-

Data Collection: Steps 2-5 are repeated for a range of temperatures to obtain a series of vapor pressure data points.

Workflow for Vapor Pressure Determination

The following diagram illustrates the logical workflow for the experimental determination of the vapor pressure of a solid precursor like Ga(acac)₃.

Caption: Workflow for determining the vapor pressure of Ga(acac)₃.

This comprehensive guide provides the necessary data and protocols for the effective use and understanding of Ga(acac)₃ as a precursor in advanced deposition processes. The provided vapor pressure curve and experimental workflow can aid researchers and engineers in optimizing their process parameters for the synthesis of high-quality gallium-based thin films.

A Technical Guide to High-Purity Gallium(III) Acetylacetonate for Researchers and Drug Development Professionals

Introduction: Gallium(III) acetylacetonate (B107027), Ga(acac)₃, is an organometallic coordination complex with increasing significance in both materials science and biomedical research. For researchers, scientists, and drug development professionals, the purity of Ga(acac)₃ is a critical parameter that dictates its suitability for various applications, from the synthesis of advanced nanomaterials to its potential use in novel therapeutic agents. This guide provides an in-depth overview of commercial suppliers of high-purity Ga(acac)₃, its analytical characterization, and relevant experimental protocols.

Commercial Suppliers and Product Specifications

A number of chemical suppliers offer high-purity Gallium(III) acetylacetonate, typically with a purity of 99.99% (4N) or higher on a trace metals basis. The material is generally supplied as a white to off-white crystalline powder. Below is a summary of prominent commercial suppliers and their typical product specifications.

| Supplier | Product Name | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich (Merck) | Gallium(III) acetylacetonate | 99.99% trace metals basis | 14405-43-7 | C₁₅H₂₁GaO₆ | 367.05 |

| Strem Chemicals (Ascensus Specialties) | Gallium(III) acetylacetonate PURATREM | (99.99+%-Ga) | 14405-43-7 | Ga(CH₃COCHCOCH₃)₃ | 367.05 |

| Indium Corporation | Gallium Acetylacetonate | 4N (99.99%) | 14405-43-7 | Ga(C₅H₇O₂)₃ | 367.05 |

| Ereztech | Gallium(III)acetylacetonate | 98%+ (Assay), 99.9%-Ga (Metal Purity) | 14405-43-7 | C₁₅H₂₁GaO₆ | 367.05 |

| American Elements | Gallium Acetylacetonate | High Purity | 14405-43-7 | C₁₅H₂₁GaO₆ | 367.05 |

Quality Control and Analytical Characterization

Ensuring the high purity of Ga(acac)₃ is paramount for its application in sensitive research and development environments. Suppliers employ a range of analytical techniques to certify the quality of their products. While specific certificates of analysis for Ga(acac)₃ are not always publicly available, the following analytical methods are standard for the quality control of high-purity organometallic compounds.

Typical Analytical Methods for Purity Assessment:

| Analytical Technique | Purpose |

| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | To determine the concentration of trace metal impurities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) | To confirm the molecular structure and assess organic purity. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups and confirm the compound's identity. |

| Thermal Analysis (TGA/DSC) | To determine thermal stability, decomposition temperature, and the presence of volatile impurities or solvates. |

| Elemental Analysis | To determine the percentage of carbon, hydrogen, and gallium, confirming the empirical formula. |

A representative ¹H NMR spectrum of Ga(acac)₃ would show characteristic peaks for the acetylacetonate ligand protons. Similarly, an FTIR spectrum would display distinct absorption bands corresponding to the C=O and C=C stretching vibrations of the coordinated acetylacetonate ligands, as well as Ga-O stretching modes.[1][2][3] Thermal analysis, such as Thermogravimetric Analysis (TGA), can reveal the decomposition profile of Ga(acac)₃, which typically begins around 200-300°C.[4]

Applications and Experimental Protocols

High-purity Ga(acac)₃ is a versatile precursor and catalyst with applications spanning materials science and the biomedical field.

Materials Science Applications

A primary application of high-purity Ga(acac)₃ is in the fabrication of gallium-based nanomaterials and thin films. Its stability and solubility in organic solvents make it an ideal precursor for techniques like chemical vapor deposition (CVD) and atomic layer deposition (ALD).

Experimental Protocol: Synthesis of Gallium Oxide (Ga₂O₃) Nanoparticles via Solvothermal Method

This protocol describes the synthesis of nanocrystalline gallium oxide using high-purity Ga(acac)₃.

-

Precursor Solution Preparation: Dissolve a specific molar concentration of high-purity Ga(acac)₃ in a suitable organic solvent, such as 1,4-butanediol.

-

Solvothermal Reaction: Transfer the precursor solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a specified temperature (e.g., 240°C) for a defined period (e.g., 48 hours).

-

Product Recovery: After the reaction, allow the autoclave to cool to room temperature. Collect the resulting solid product by centrifugation or filtration.

-

Washing and Drying: Wash the collected solid with a suitable solvent, such as acetone, to remove any unreacted precursors or byproducts. Dry the final product, typically in an oven at a moderate temperature (e.g., 70°C).

-

Characterization: Analyze the synthesized gallium oxide nanoparticles using techniques such as X-ray diffraction (XRD) to determine the crystalline phase and Transmission Electron Microscopy (TEM) to observe the particle size and morphology.

Experimental Workflow for Ga₂O₃ Nanoparticle Synthesis

Caption: Workflow for the solvothermal synthesis of Ga₂O₃ nanoparticles.

Biomedical Applications

Gallium compounds have garnered significant interest for their therapeutic potential, particularly as anticancer and antimicrobial agents. The mechanism of action is often attributed to gallium's ability to mimic ferric iron (Fe³⁺) and disrupt iron-dependent metabolic processes in cancer cells and microbes.[5][6] While much of the clinical research has focused on gallium nitrate, the unique properties of organometallic gallium complexes like Ga(acac)₃ are being explored in preclinical studies.

Signaling Pathway: Proposed Anticancer Mechanism of Gallium

Gallium's anticancer effects are primarily linked to its interference with iron metabolism, which is crucial for rapidly proliferating cancer cells. The following diagram illustrates the proposed mechanism.

Proposed Mechanism of Gallium's Anticancer Activity

Caption: Gallium interferes with iron uptake and metabolism in cancer cells.

While specific protocols for the use of Ga(acac)₃ in drug delivery systems are still emerging, the general principles for formulating liposomal or nanoparticle-based drug carriers can be adapted. High-purity Ga(acac)₃ could serve as a precursor for gallium-containing nanoparticles or be encapsulated within a delivery vehicle.

Conceptual Protocol: Formulation of Ga(acac)₃-Loaded Liposomes

This protocol outlines a conceptual approach for encapsulating Ga(acac)₃ in liposomes, a common drug delivery vehicle.

-

Lipid Film Hydration: Dissolve lipids (e.g., a mixture of phospholipids (B1166683) and cholesterol) and a specific amount of high-purity Ga(acac)₃ in a suitable organic solvent (e.g., chloroform/methanol).

-

Solvent Evaporation: Remove the organic solvent under reduced pressure to form a thin lipid film containing Ga(acac)₃ on the inner surface of a round-bottom flask.

-

Hydration: Hydrate the lipid film with an aqueous buffer solution by gentle agitation, leading to the formation of multilamellar vesicles (MLVs).

-

Size Reduction: To obtain unilamellar vesicles of a desired size, subject the MLV suspension to sonication or extrusion through polycarbonate membranes with defined pore sizes.

-

Purification: Remove any unencapsulated Ga(acac)₃ by methods such as dialysis or size exclusion chromatography.

-

Characterization: Analyze the liposomal formulation for particle size, zeta potential, encapsulation efficiency, and in vitro release profile.

Conclusion

High-purity Gallium(III) acetylacetonate is a valuable compound for researchers and professionals in drug development and materials science. Its commercial availability at high purity levels, combined with its versatile chemical properties, makes it a key ingredient for innovation. A thorough understanding of its quality specifications and appropriate handling and experimental procedures is essential for achieving reliable and reproducible results in both fundamental research and the development of new technologies and therapies. As research into the biomedical applications of gallium compounds continues to expand, the demand for well-characterized, high-purity Ga(acac)₃ is expected to grow.

References

- 1. Gallium(III) acetylacetonate | C15H21GaO6 | CID 16717626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Gallium-containing anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gallium Complexes as Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CAS Number 14405-43-7 and the Associated Compound 1-(3-aminopropyl)-4-methylpiperazine

An Important Clarification on CAS Numbers: Initial database searches for CAS number 14405-43-7 primarily identify Gallium(III) acetylacetonate (B107027) , a coordination complex with applications in materials science. However, given the context of researchers, scientists, and drug development professionals, it is highly probable that the intended compound of interest is 1-(3-aminopropyl)-4-methylpiperazine (B1293942) (CAS number 4572-03-6), a molecule with significant relevance in organic synthesis and as a precursor for therapeutically relevant derivatives. This guide will provide comprehensive information on both compounds, with a primary focus on 1-(3-aminopropyl)-4-methylpiperazine due to its greater relevance to the target audience.

Part 1: 1-(3-aminopropyl)-4-methylpiperazine (CAS 4572-03-6)

Chemical and Physical Properties

1-(3-aminopropyl)-4-methylpiperazine is a versatile organic building block. Its key properties are summarized in the table below.

| Property | Value |

| CAS Number | 4572-03-6 |

| Molecular Formula | C₈H₁₉N₃ |

| Molecular Weight | 157.26 g/mol |

| IUPAC Name | 3-(4-methylpiperazin-1-yl)propan-1-amine |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 113-114 °C at 13 mmHg |

| Density | 0.924 g/cm³ |

| Refractive Index | 1.4810 |

| pKa | 10.39 ± 0.10 (Predicted) |

| Solubility | Information not readily available |

| Sensitivity | Air sensitive |

Synthesis and Uses

1-(3-aminopropyl)-4-methylpiperazine serves as a crucial precursor in the synthesis of more complex molecules.[1] Its primary amine and tertiary amine functionalities allow for a variety of chemical transformations.

A notable application is in the preparation of furan-2-carboxylic acid [3-(4-methyl-piperazin-1-yl)-propyl]-amide.[1][2] This is achieved through the reaction of 1-(3-aminopropyl)-4-methylpiperazine with furan-2-carbonyl chloride.[2]

While a specific, detailed protocol for the synthesis of furan-2-carboxylic acid [3-(4-methyl-piperazin-1-yl)-propyl]-amide is not publicly available, a general procedure for such an amide coupling reaction can be outlined as follows:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(3-aminopropyl)-4-methylpiperazine in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).

-

Addition of Acyl Chloride: Cool the solution in an ice bath. Slowly add a solution of furan-2-carbonyl chloride in the same solvent to the flask with stirring. The addition is typically done dropwise to control the reaction temperature.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the reaction mixture is typically washed with an aqueous solution (e.g., saturated sodium bicarbonate) to neutralize any excess acid. The organic layer is then separated, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography or recrystallization to yield the desired amide.

Caption: General workflow for the synthesis of furan-2-carboxylic acid amides.

Biological Relevance and Derivatives in Drug Development

Derivatives of piperazine (B1678402), including those synthesized from 1-(3-aminopropyl)-4-methylpiperazine, have shown potential in the treatment of neurodegenerative diseases, particularly those characterized by the aggregation of the tau protein (tauopathies).[3][4]

A patent describes a novel 1,4-bis(3-aminopropyl)piperazine (B145938) derivative, N-[3-(4-{3-[Bis(2-methylpropyl)amino]propyl}piperazin-1-yl)propyl]-1,2,3,4-tetrahydroacridin-9-amine, which has been found to be useful in rectifying the metabolism of the Tau protein.[3] Specifically, this compound is reported to decrease the phosphorylation of Tau protein and increase its proteolysis (degradation).[3]

In healthy neurons, tau protein binds to and stabilizes microtubules, which are essential for axonal transport.[5] This binding is regulated by phosphorylation.[5] In tauopathies, such as Alzheimer's disease, tau becomes hyperphosphorylated, causing it to detach from microtubules and aggregate into neurofibrillary tangles.[5][6]

The clearance of tau protein is primarily managed by two cellular degradation systems:

-

The Ubiquitin-Proteasome System (UPS): This system is responsible for the degradation of soluble, monomeric tau.

-

The Autophagy-Lysosome Pathway (ALP): This pathway is crucial for the clearance of aggregated and hyperphosphorylated tau.[7]

The derivative of 1,4-bis(3-aminopropyl)piperazine mentioned in the patent likely influences these pathways to reduce the burden of pathological tau.

Caption: The role of a piperazine derivative in modulating Tau pathology.

Part 2: Gallium(III) acetylacetonate (CAS 14405-43-7)

Chemical and Physical Properties

Gallium(III) acetylacetonate, Ga(acac)₃, is a coordination complex.[8][9] Its key properties are summarized below.

| Property | Value |

| CAS Number | 14405-43-7 |

| Molecular Formula | C₁₅H₂₁GaO₆ |

| Molecular Weight | 367.05 g/mol |

| IUPAC Name | Gallium(III) 2,4-pentanedionate |

| Appearance | White to off-white crystalline solid |

| Melting Point | 196-198 °C (decomposes) |

| Density | 1.42 g/cm³ |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone, toluene), insoluble in water |

Uses in Materials Science

Gallium(III) acetylacetonate is primarily used as a precursor in the synthesis of gallium-containing materials, particularly thin films and nanomaterials.[8][9] Its applications include:

-

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD): It is a common precursor for producing gallium oxide (Ga₂O₃) and gallium nitride (GaN) thin films, which are essential for electronic and optoelectronic devices.[8][9]

-

Nanomaterial Synthesis: It is used to synthesize nanocrystalline gallium oxide spinels for applications in photocatalysis and battery materials.[9] It is also used in the preparation of gallium-platinum (GaPt₃) nanoparticles, which act as electrocatalysts.[9]

-

Quantum Dots: Ga(acac)₃ is utilized in the production of quantum dots such as gallium sulfide (B99878) (Ga₂S₃).[10]

Caption: Key application areas of Gallium(III) acetylacetonate.

References

- 1. Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Gallium acetylacetonate - Wikipedia [en.wikipedia.org]

- 4. strem.com [strem.com]

- 5. Tauopathies: Deciphering Disease Mechanisms to Develop Effective Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tau Phosphorylation | Cell Signaling Technology [cellsignal.com]

- 7. researchgate.net [researchgate.net]

- 8. nanorh.com [nanorh.com]

- 9. Gallium(III) acetylacetonate 99.99 trace metals 14405-43-7 [sigmaaldrich.com]

- 10. indium.com [indium.com]

Methodological & Application

Application Notes and Protocols for Ga(acac)₃ in Atomic Layer Deposition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Gallium(III) acetylacetonate (B107027) (Ga(acac)₃) as a precursor for the Atomic Layer Deposition (ALD) of gallium-based thin films. This document includes key physical and chemical properties of the precursor, detailed experimental protocols for the deposition of Gallium Oxide (Ga₂O₃), a summary of process parameters, and the resulting film characteristics.

Introduction to Ga(acac)₃ as an ALD Precursor

Gallium(III) acetylacetonate, a white to off-white crystalline solid, is a versatile precursor for the deposition of gallium-containing thin films via ALD.[1] Its thermal stability, with decomposition occurring above approximately 200°C, allows for a suitable temperature window for ALD processes.[1] Ga(acac)₃ is employed in the production of gallium oxide (Ga₂O₃) and gallium nitride (GaN) thin films, which have applications in electronics and optoelectronics.[1]

Key Properties of Ga(acac)₃:

| Property | Value | Reference |

| Chemical Formula | Ga(C₅H₇O₂)₃ | [2] |

| Molar Mass | 367.05 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Sublimation Temperature | 140°C / 10 mm Hg | [3] |

| Decomposition Temperature | > 200°C | [1] |

Atomic Layer Deposition of Gallium Oxide (Ga₂O₃)

Ga(acac)₃ has been successfully utilized as a precursor for the ALD of Ga₂O₃ thin films using either water (H₂O) or ozone (O₃) as the oxygen source.[4][5][6] The as-deposited films are typically amorphous and require a post-deposition annealing step to achieve a crystalline structure, such as the monoclinic β-Ga₂O₃ phase.

Experimental Protocols

2.1.1. ALD of Ga₂O₃ using Ga(acac)₃ and Ozone (O₃)

This process has been shown to yield stoichiometric Ga₂O₃ films.[5][6] A self-controlled growth window has been established at approximately 370°C.

Table 1: ALD Process Parameters for Ga₂O₃ Deposition using Ga(acac)₃ and O₃

| Parameter | Value | Notes |

| Precursor | Gallium(III) acetylacetonate (Ga(acac)₃) | Solid precursor, requires heating. |

| Co-reactant | Ozone (O₃) | Provides the oxygen source. |

| Substrate Temperature | ~370°C | Optimal for self-limiting growth. |

| Precursor Temperature | Not specified in abstracts | Must be sufficient to achieve adequate vapor pressure. |

| Ga(acac)₃ Pulse Time | Not specified in abstracts | Requires optimization for saturation. |

| O₃ Pulse Time | Not specified in abstracts | Requires optimization for saturation. |

| Purge Time | Not specified in abstracts | Sufficient to remove unreacted precursors and byproducts. |

| Growth per Cycle (GPC) | Not specified in abstracts | - |

| Resulting Film | Amorphous Ga₂O₃ | Requires post-deposition annealing for crystallization. |

2.1.2. ALD of Ga₂O₃ using Ga(acac)₃ and Water (H₂O)

While this process can also produce gallium oxide films, it has been reported that films deposited using water as the co-reactant may contain considerable carbon impurities.[5][6]

Table 2: ALD Process Parameters for Ga₂O₃ Deposition using Ga(acac)₃ and H₂O

| Parameter | Value | Notes |

| Precursor | Gallium(III) acetylacetonate (Ga(acac)₃) | Solid precursor, requires heating. |

| Co-reactant | Water (H₂O) | Provides the oxygen source. |

| Substrate Temperature | ~370°C | Within the self-controlled growth window. |

| Precursor Temperature | Not specified in abstracts | Must be sufficient to achieve adequate vapor pressure. |

| Ga(acac)₃ Pulse Time | Not specified in abstracts | Requires optimization for saturation. |

| H₂O Pulse Time | Not specified in abstracts | Requires optimization for saturation. |

| Purge Time | Not specified in abstracts | Sufficient to remove unreacted precursors and byproducts. |

| Growth per Cycle (GPC) | Not specified in abstracts | - |

| Resulting Film | Amorphous Ga₂O₃ with carbon impurities | Requires post-deposition annealing. |

Film Properties

The properties of the deposited Ga₂O₃ films are dependent on the deposition parameters and post-processing steps.

Table 3: Properties of Ga₂O₃ Films Grown by ALD using Ga(acac)₃

| Property | Value | Co-reactant | Reference |

| Stoichiometry | Ga₂O₃ | Ozone | [5][6] |

| Crystallinity (as-deposited) | Amorphous | Ozone, Water | [5][6] |

| Crystallinity (post-annealing) | β-Ga₂O₃ | Ozone, Water | - |

| Density | 5.6 g/cm³ | Ozone | [5] |

| Carbon Impurity | Negligible | Ozone | [5][6] |

| Carbon Impurity | Considerable | Water | [5][6] |